molecular formula C7H4Cl2N2 B8495332 2-(5,6-Dichloropyridin-2-yl)acetonitrile

2-(5,6-Dichloropyridin-2-yl)acetonitrile

Cat. No.: B8495332
M. Wt: 187.02 g/mol
InChI Key: YBPWMDRRZSSOAW-UHFFFAOYSA-N
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Description

2-(5,6-Dichloropyridin-2-yl)acetonitrile is a nitrile-substituted pyridine derivative characterized by a dichloro substitution at the 5- and 6-positions of the pyridine ring. Its molecular formula is C₇H₄Cl₂N₂, with the acetonitrile group (-CH₂CN) attached to the 2-position of the pyridine backbone. The dichloro substitution introduces strong electron-withdrawing effects, influencing its electronic structure, reactivity, and physicochemical properties.

Properties

Molecular Formula

C7H4Cl2N2

Molecular Weight

187.02 g/mol

IUPAC Name

2-(5,6-dichloropyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H4Cl2N2/c8-6-2-1-5(3-4-10)11-7(6)9/h1-2H,3H2

InChI Key

YBPWMDRRZSSOAW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1CC#N)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following pyridine-acetonitrile derivatives are structurally related to 2-(5,6-Dichloropyridin-2-yl)acetonitrile, differing in substituent type and position:

Compound Name Substituents (Pyridine Ring) Molecular Formula Key Features
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile 6-Cl, 3-OCH₃ C₈H₇ClN₂O Methoxy (electron-donating) and chloro (electron-withdrawing) groups create mixed electronic effects.
2-(6-Chloropyridin-2-yl)acetonitrile 6-Cl C₇H₅ClN₂ Mono-chloro substitution simplifies electronic effects compared to di-chloro analogs.
2-(5-Methylpyridin-2-yl)acetonitrile 5-CH₃ C₈H₈N₂ Methyl group (electron-donating) enhances electron density on the pyridine ring.
2-(5-Bromopyridin-2-yl)acetonitrile 5-Br C₇H₅BrN₂ Bromo substitution increases molecular weight and polarizability compared to chloro analogs.

Key Observations :

  • Electron-withdrawing vs.
  • Steric effects: The 5,6-dichloro arrangement may introduce steric hindrance, reducing accessibility to reactive sites compared to mono-substituted derivatives like 2-(6-chloropyridin-2-yl)acetonitrile .

Physical and Spectral Properties

Collision cross-section (CCS) data from ion mobility spectrometry provide insights into molecular conformation and size. While direct CCS values for 2-(5,6-Dichloropyridin-2-yl)acetonitrile are unavailable, comparisons can be made with analogs:

Compound Name Adduct Predicted CCS (Ų)
2-(6-Chloro-3-methoxypyridin-2-yl)acetonitrile [M+H]⁺ 133.4
2-(6-Chloropyridin-2-yl)acetonitrile [M+H]⁺ Not reported
2-(5-Methylpyridin-2-yl)acetonitrile [M+H]⁺ ~130–135 (estimated)

Analysis :

  • Methoxy substitution (as in ) may slightly reduce CCS compared to chloro groups due to lower atomic mass.

Electronic Structure and Reactivity

Density functional theory (DFT) studies on related compounds (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives) reveal that substituents significantly alter HOMO/LUMO distributions . For 2-(5,6-Dichloropyridin-2-yl)acetonitrile:

  • HOMO : Likely localized on the pyridine ring, with reduced energy due to electron-withdrawing Cl groups.
  • LUMO : Positioned on the nitrile group, facilitating nucleophilic attacks.

Comparison :

  • Methoxy-substituted analogs : Electron-donating OCH₃ groups raise HOMO energy, increasing susceptibility to electrophilic substitution .
  • Methyl-substituted analogs : Higher electron density enhances π-π stacking interactions, relevant in material science applications .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(5,6-Dichloropyridin-2-yl)acetonitrile, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of halogenated acetonitrile derivatives typically involves halogenation of pyridine precursors followed by cyanoalkylation. For example, 2-(imidazo[4,5-b]pyridinyl)acetonitrile can be synthesized via nucleophilic substitution using acetonitrile derivatives as precursors under reflux conditions with catalysts like palladium (Pd) complexes . Optimizing reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) is critical. For instance, using dichloromethane as a solvent and maintaining anhydrous conditions can minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity. Yield improvements may require iterative adjustment of stoichiometric ratios (e.g., 1:1.2 for pyridine:halogenating agent) .

Q. How can X-ray crystallography determine the molecular structure of 2-(5,6-Dichloropyridin-2-yl)acetonitrile, and what software tools are recommended?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation in aprotic solvents (e.g., acetonitrile/dichloromethane mixtures). Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts . The SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used for small-molecule crystallography. Key steps include:

  • Data integration: Use SAINT or APEX3.
  • Structure solution: Charge-flipping algorithms in SHELXD.
  • Refinement: Anisotropic displacement parameters and disorder modeling in SHELXL .
    Typical residuals for well-refined structures: R1<0.05R_1 < 0.05, wR2<0.15wR_2 < 0.15.

Advanced Research Questions

Q. What strategies resolve structural disorder in halogenated acetonitrile derivatives during crystallographic studies?

Methodological Answer: Disorder in halogenated compounds arises from rotational flexibility or lattice imperfections. Strategies include:

  • Multi-component modeling: Split occupancy refinement for disordered atoms (e.g., chlorine positions).
  • Restraints: Apply SIMU/DELU restraints in SHELXL to stabilize anisotropic displacement parameters.
  • Twinned data: Use TWIN/BASF commands for twin refinement when multiple domains exist .
    For example, in a palladium-acetonitrile complex, SbF6_6^- counterion disorder was resolved by refining two conformers with 50% occupancy each .

Q. How can multivariate optimization in gas chromatography enhance detection of acetonitrile derivatives in complex matrices?

Methodological Answer: Gas chromatography with flame ionization detection (GC-FID) benefits from factorial design optimization. Critical variables include:

  • Column temperature: Gradient programs (e.g., 40°C to 280°C at 15°C/min).
  • Carrier gas flow rate: 1–2 mL/min helium.
  • Split ratio: 10:1 to minimize peak broadening.
    A two-level factorial design (2k^k) evaluates factor significance. For example, retention time (tRt_R) and peak symmetry are monitored as responses. Robustness testing via Student’s tt-test (α=0.05\alpha = 0.05) confirms method stability .

Q. What computational approaches predict the reactivity of 2-(5,6-Dichloropyridin-2-yl)acetonitrile in nucleophilic substitution reactions?

Methodological Answer: Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs). The energy gap (ΔE=ELUMOEHUMO\Delta E = E_{\text{LUMO}} - E_{\text{HUMO}}) correlates with electrophilicity. For halogenated acetonitriles, ΔE\Delta E values < 5 eV indicate high reactivity. Solvent effects (e.g., acetonitrile’s dielectric constant, ε=37.5\varepsilon = 37.5) are modeled via the polarizable continuum model (PCM). Transition-state optimization (e.g., for SNAr reactions) identifies steric hindrance from ortho-chlorine substituents .

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